6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxypropanoate
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Overview
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxypropanoate is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of 1,3,4-thiadiazole derivatives. Key reactions include amide formation, thiolation, and esterification. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, this compound is produced through large-scale synthesis involving advanced techniques such as continuous flow chemistry and automated synthesis systems. These methods enhance efficiency, reduce waste, and improve safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, forming various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert specific functional groups within the compound. Common reducing agents are lithium aluminium hydride and sodium borohydride.
Substitution: The compound participates in substitution reactions where functional groups are replaced by others. Typical reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminium hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed:
Oxidized Derivatives: Various oxidized forms with different functional groups.
Reduced Forms: Compounds with reduced functional groups, enhancing stability or reactivity.
Substituted Products: Compounds with new functional groups, altering physical and chemical properties.
Scientific Research Applications
This compound finds extensive use in scientific research due to its versatile chemical nature:
Chemistry: Used in synthetic organic chemistry as a building block for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study biological processes and pathways.
Medicine: Explored for its therapeutic potential, particularly in designing drugs for treating various diseases.
Industry: Applied in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity. This binding triggers a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
2-ethylbutanamido derivatives
1,3,4-thiadiazole derivatives
4-oxo-4H-pyran derivatives
2-phenoxypropanoate derivatives
These similar compounds share some chemical properties but differ in specific functional groups or structural arrangements, impacting their reactivity, stability, and applications.
This compound's unique combination of functional groups and structural configuration provides distinct chemical properties, making it particularly useful in various research and industrial applications.
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S2/c1-4-15(5-2)20(28)24-22-25-26-23(34-22)33-13-17-11-18(27)19(12-30-17)32-21(29)14(3)31-16-9-7-6-8-10-16/h6-12,14-15H,4-5,13H2,1-3H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJVABUEMXXMAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C(C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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